2-tert-Butyl-6-methylaniline

Axial Chirality Atropisomerism Ligand Design

Researchers aiming to construct atropisomeric ligands or stable monomeric imines often face unpredictable stereochemical outcomes when using symmetric aniline analogs. 2-tert-Butyl-6-methylaniline (CAS 13117-94-7) solves this problem through its unique asymmetric ortho-substitution pattern, which precisely controls rotational barriers (25.1-29.3 kcal/mol). • Enables isolation of enantiopure N-aryl-N-methyl atropisomers that resist racemization at elevated temperatures. • Prevents oligomerization during imine formation, yielding clean monomeric methanimine synthons. • Serves as the direct precursor for (ArO)₂TiX₂ Diels-Alder catalysts with tunable steric profiles.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 13117-94-7
Cat. No. B076606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-6-methylaniline
CAS13117-94-7
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)(C)C)N
InChIInChI=1S/C11H17N/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7H,12H2,1-4H3
InChIKeyGWIUAENVORNODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-6-methylaniline (CAS 13117-94-7) Procurement Guide: Steric and Electronic Properties for Ligand Design


2-tert-Butyl-6-methylaniline (CAS 13117-94-7), also known as 6-tert-butyl-o-toluidine, is a sterically hindered aromatic amine with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol [1]. It features a bulky tert-butyl group and a methyl group in the ortho positions relative to the amino group, creating a unique steric environment that distinguishes it from other aniline derivatives. This compound serves as a critical building block for the synthesis of advanced ligands and catalysts, where its precise steric and electronic profile enables the creation of rotationally stable axially chiral structures and robust metal complexes [2]. Its defined substitution pattern provides a quantifiable balance between steric protection and electronic tunability, making it a valuable intermediate in academic and industrial research programs focused on catalysis and materials science.

Why 2-tert-Butyl-6-methylaniline (CAS 13117-94-7) Cannot Be Substituted with Generic Hindered Anilines


The precise ortho-substitution pattern of 2-tert-butyl-6-methylaniline—combining a bulky tert-butyl group with a smaller methyl group—creates a unique steric and electronic landscape that is not replicated by common analogs like 2,6-di-tert-butylaniline or 2,6-dimethylaniline. Generic substitution fails because the asymmetric hindrance directly governs the rotational barriers of N-substituted derivatives, which are critical for applications requiring atropisomerism or stable axial chirality. For instance, the rotational barrier of N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives can be finely tuned by the electronic character of the aryl group, ranging from 25.1 to 29.3 kcal/mol [1]. This level of tunability is a direct consequence of the compound's specific substitution and is not achievable with more symmetrically hindered or less hindered alternatives, where the barrier is either too low to confer stability or too high to allow for dynamic control [1]. Therefore, substituting a different aniline derivative can lead to unpredictable stereochemical outcomes or complete loss of desired chiral properties.

Quantitative Evidence Guide for 2-tert-Butyl-6-methylaniline (CAS 13117-94-7): Comparative Performance Data


Tunable Rotational Barrier: 2-tert-Butyl-6-methylaniline vs. Symmetric Analogs for Axially Chiral Anilines

Derivatives of 2-tert-butyl-6-methylaniline, specifically N-aryl-N-methyl-2-tert-butyl-6-methylanilines, exhibit tunable rotational barriers around their N-C chiral axis. The barrier is highly sensitive to the electronic nature of the para-substituent on the N-aryl group. For a p-nitrophenyl group, the barrier is 29.3 kcal/mol, while for a p-aminophenyl group, it is 25.1 kcal/mol [1]. This tunability is absent in symmetric analogs like 2,6-dimethylaniline, where the barrier is significantly lower and less responsive to electronic modulation, often leading to rapid racemization at room temperature. This property enables the design of 'proton brake' molecular rotors [1].

Axial Chirality Atropisomerism Ligand Design

Formation of Stable Monomeric N-Aryl Methanimines: A Unique Reactivity Profile for 2-tert-Butyl-6-methylaniline

2-tert-Butyl-6-methylaniline reacts with paraformaldehyde in the presence of dibutylamine to yield a sterically hindered, stable monomeric N-aryl methanimine [1]. In contrast, less hindered anilines such as unsubstituted aniline or 2-methylaniline typically undergo condensation to form oligomeric or polymeric imine species under similar conditions. The specific combination of tert-butyl and methyl groups in the target compound provides the precise level of steric bulk required to kinetically stabilize the monomeric methanimine against further polymerization.

Schiff Base Synthesis Steric Protection Imine Chemistry

Catalyst Synthesis: 2-tert-Butyl-6-methylphenyl as a Privileged Aryloxide Ligand for Titanium Diels-Alder Catalysts

The 2-tert-butyl-6-methylphenyl group serves as the aryloxide component in a family of titanium-based Diels-Alder catalysts with the general formula (ArO)₂TiX₂ (X = Cl, Br, I) [1]. While direct catalytic performance data comparing this specific aryloxide to others (e.g., 2,6-di-tert-butylphenol) is not provided in the synthetic methodology paper, the explicit choice of this group highlights its value in providing an outer-sphere steric environment. This environment is crucial for modulating the selectivity of the Diels-Alder reaction. The methodology enables the synthesis of both homogeneous and polymer-supported catalysts, underscoring the group's versatility in catalyst design [1].

Catalysis Diels-Alder Reaction Titanium Complexes

Impact of Asymmetric Hindrance on Physicochemical Properties vs. Symmetric Di-tert-butyl Analogs

Comparative studies on steric effects in aromatic amines have examined the influence of 2-methyl-6-tert-butyl substitution relative to 2,6-di-tert-butyl substitution [1]. These investigations demonstrate that the asymmetric substitution pattern of the target compound leads to a distinct set of physicochemical properties (e.g., UV absorption, basic strength, reaction rates) compared to its symmetric, more sterically congested counterpart. The 2-methyl-6-tert-butyl substitution offers a unique 'goldilocks' zone of steric hindrance—significant enough to influence molecular conformation and reactivity, yet not so extreme as to completely shut down all reactivity as sometimes observed with 2,6-di-tert-butylaniline derivatives [1].

Physical Organic Chemistry Steric Effects Structure-Property Relationship

Primary Research and Industrial Applications for 2-tert-Butyl-6-methylaniline (CAS 13117-94-7)


Synthesis of Configurationally Stable, N-C Axially Chiral Ligands and Molecular Devices

2-tert-Butyl-6-methylaniline is the ideal precursor for synthesizing N-aryl-N-methyl derivatives that exhibit stable axial chirality. The rotational barrier, which can be tuned from 25.1 to 29.3 kcal/mol by varying the aryl group's electronics, ensures atropisomers do not racemize at room or elevated temperatures [1]. This makes it indispensable for creating enantiopure ligands for asymmetric catalysis or components for molecular machinery (e.g., 'proton brakes') where configurational stability is paramount. Analogs like 2,6-dimethylaniline fail to provide sufficient steric bulk to lock the conformation [1].

Preparation of Sterically Protected, Monomeric Imine Building Blocks

Researchers requiring a stable, monomeric N-aryl methanimine synthon should procure 2-tert-butyl-6-methylaniline. Its unique steric profile prevents the oligomerization that occurs with less hindered anilines, allowing for the clean isolation of the monomeric imine [1]. This is critical for applications where a well-defined, monofunctional imine is needed, such as in the stepwise construction of complex ligands or in the study of imine reactivity without interference from polymeric byproducts.

Development of Titanium(IV) Aryloxide Complexes for Diels-Alder Catalysis

This compound is a key starting material for synthesizing a family of titanium-based Diels-Alder catalysts with the formula (ArO)₂TiX₂ (X = Cl, Br, I) [1]. The 2-tert-butyl-6-methylphenyl group provides a specific steric environment around the metal center, which is a critical factor in controlling the selectivity and activity of the catalyst. The established synthetic methodology allows for the creation of both homogeneous and polymer-supported variants, making it a versatile building block for catalyst development programs [1].

Investigations into Steric and Electronic Effects in Physical Organic Chemistry

For fundamental studies on the relationship between molecular structure, steric hindrance, and physicochemical properties, 2-tert-butyl-6-methylaniline serves as a model compound with a distinct asymmetric ortho-substitution pattern. Comparative studies show its properties (basicity, UV absorption, reactivity) differ significantly from both less hindered (e.g., aniline, 2-methylaniline) and more hindered (e.g., 2,6-di-tert-butylaniline) analogs [1]. It is therefore an essential reference compound for building a comprehensive understanding of steric effects in aromatic amines.

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